2-(4-Phenoxyphenyl)acetamidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

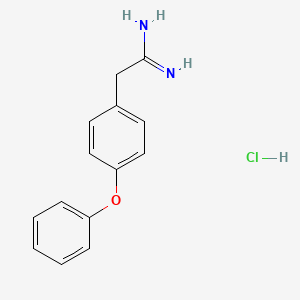

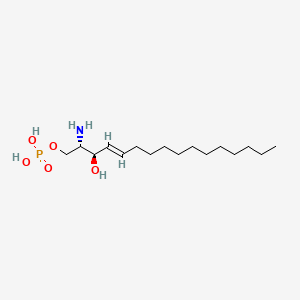

2-(4-Phenoxyphenyl)acetamidine hydrochloride , also known by its CAS number 1172966-21-0 , is a chemical compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol . It falls under the category of biochemicals used for proteomics research. The compound is intended for research purposes only and is not meant for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of 2-(4-Phenoxyphenyl)acetamidine hydrochloride consists of a phenoxyphenyl group attached to an acetamidine moiety. The chlorine atom is part of the hydrochloride salt. The compound’s linear formula is C8H10Cl2N2O .

Scientific Research Applications

Precursor to Nitrogen Compounds

As a source of amidine, 2-(4-Phenoxyphenyl)acetamidine hydrochloride is a precursor to the industrial and laboratory synthesis of many nitrogen compounds .

Production of Substituted Pyrimidines

It reacts with β-dicarbonyls to produce substituted pyrimidines. Pyrimidines are essential components of nucleotides and are found in many important biomolecules, making this a significant application .

Formation of Substituted Imidazoles

2-(4-Phenoxyphenyl)acetamidine hydrochloride reacts with acetaldehydes to form substituted imidazoles . Imidazoles are a type of heterocycle that are part of many important biological molecules, including certain vitamins and antibiotics.

Synthesis of Substituted Triazines

This compound can react with imidates to form substituted triazines . Triazines are a class of nitrogen-containing heterocycles and are used in a variety of applications, from dyes to pharmaceuticals.

Synthesis of Thiamine (Vitamin B1)

Its reaction with a dicarbonyl intermediate is an early step in the synthesis of thiamine (vitamin B1) and many of its derivatives . Thiamine is an essential nutrient for all organisms.

Enhancing Performance of Perovskite Solar Cells

Amidine ligands, including 2-(4-Phenoxyphenyl)acetamidine hydrochloride, are introduced into room-temperature synthesized CsPbBrxCl3−x NCs in air using green solvents, which are found to reduce both Cs+ and halide vacancies on the NC surface and suppress nonradiative recombination . This application enhances the performance of perovskite solar cells.

Mechanism of Action

Target of Action

The primary target of 2-(4-Phenoxyphenyl)acetamidine hydrochloride is Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

2-(4-Phenoxyphenyl)acetamidine hydrochloride interacts with its targets, the MMPs, by inhibiting their activity . This inhibition prevents the degradation of the extracellular matrix, thereby affecting cell migration and tissue remodeling.

Biochemical Pathways

The inhibition of MMPs affects various biochemical pathways. MMPs are involved in many physiological processes, including embryogenesis, normal tissue remodeling, wound healing, and angiogenesis. By inhibiting MMPs, 2-(4-Phenoxyphenyl)acetamidine hydrochloride can potentially influence these processes .

Result of Action

The molecular and cellular effects of 2-(4-Phenoxyphenyl)acetamidine hydrochloride’s action primarily involve the alteration of tissue remodeling and cell migration processes. By inhibiting MMPs, the compound can potentially affect the balance between extracellular matrix synthesis and degradation .

properties

IUPAC Name |

2-(4-phenoxyphenyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-9H,10H2,(H3,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFCRWFRCIMPMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenoxyphenyl)acetamidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

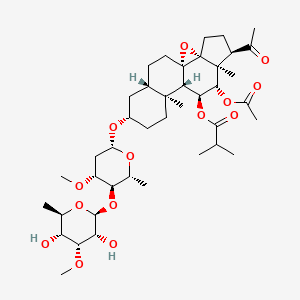

![Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester](/img/structure/B591438.png)

![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/no-structure.png)

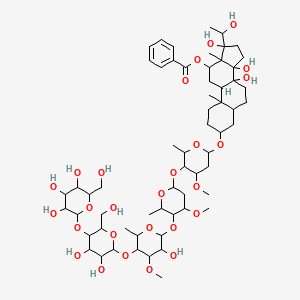

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)

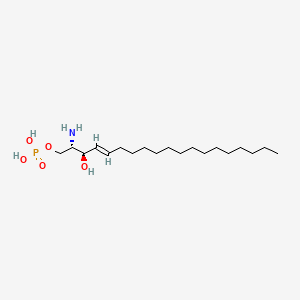

![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)